1-(3-Pentyl)-piperazine
Overview
Description
1-(3-Pentyl)-piperazine (1-PP) is a cyclic compound that has been used in a variety of scientific research applications. 1-PP has a unique structure, consisting of a piperazine ring linked to a pentyl group. This compound is used in a wide range of experiments, from biochemistry to physiology, due to its unique properties.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Piperazine derivatives have been synthesized and evaluated for their pharmacological properties. For instance, a novel series of piperazine compounds with furan and oxazoline moieties were designed, synthesized, and their antidepressant and antianxiety activities were investigated. These compounds showed significant activity in behavioral models, indicating their potential as therapeutic agents (J. Kumar et al., 2017).
Antimicrobial Activity
The antimicrobial potential of piperazine derivatives has been explored, with some compounds exhibiting significant antibacterial and antifungal activities against various strains. This suggests their potential utility in addressing microbial resistance to pharmaceutical drugs (M. Patil et al., 2019).
Novel Bioactive Alkaloids
Research has also led to the discovery of novel alkaloids with piperazine structures. For example, a novel alkylated piperazine isolated from Arum palaestinum Boiss. exhibited significant cytotoxicity against cultured tumor cell lines, showcasing the potential of piperazine derivatives in oncology (S. El-Desouky et al., 2007).
Therapeutic Applications
The therapeutic applications of piperazine derivatives extend to treating allergic rhinitis, showcasing the versatility of these compounds in addressing different health conditions. This particular study highlighted a piperazine derivative with low CNS penetration, indicating its potential as a safe and effective treatment for inflammatory diseases (Dr. Peter Norman, 2007).
Leishmanicidal Activity
Some piperazine derivatives have been synthesized and evaluated for their in vitro activity against Leishmania major, showing strong leishmanicidal activity. This indicates the potential of these compounds in the treatment of leishmaniasis, a significant parasitic disease (A. Foroumadi et al., 2005).
properties
IUPAC Name |
1-pentan-3-ylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-3-9(4-2)11-7-5-10-6-8-11/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPIAQOAOCEOKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371848 | |
Record name | 1-(3-Pentyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Pentyl)-piperazine | |
CAS RN |
373356-51-5 | |
Record name | 1-(3-Pentyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 373356-51-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.